Xanthinol

説明

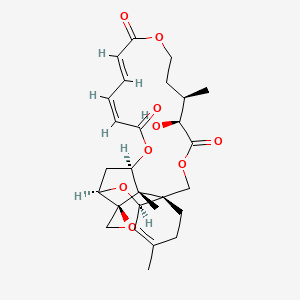

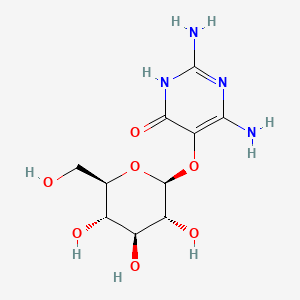

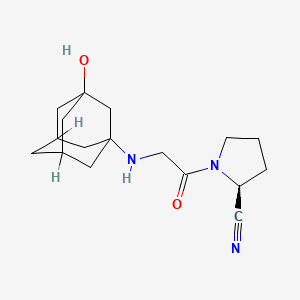

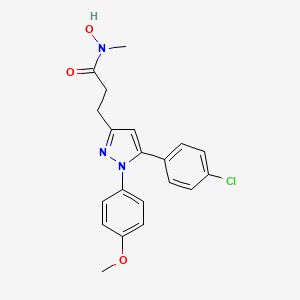

Xanthinol is a drug prepared from theophylline used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate . It is a very potent water-soluble derivative of niacin that can be found in diet supplements .

Synthesis Analysis

Xanthinol can be synthesized from 2-Methylaminoethanol and 1H-Purine-2,6-dione, 7-(3-chloro-2-hydroxypropyl)-3,7-dihydro-1,3-dimethyl-, (+)- . Some of the widely used synthetic strategies include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .Molecular Structure Analysis

The molecular formula of Xanthinol is C13H21N5O4 . Its average mass is 311.337 Da and its mono-isotopic mass is 311.159363 Da .Physical And Chemical Properties Analysis

Xanthinol is a very potent water-soluble derivative of niacin . Its chemical formula is C13H21N5O4, and it has an average weight of 311.342 and a mono-isotopic weight of 311.159354176 .科学的研究の応用

Electrochemical Analysis

Xanthinol nicotinate (Xan) has been studied for its electrochemical properties using cyclic voltammetry at a glassy carbon electrode modified by a gel containing multi-walled carbon nanotubes and ionic liquid. This method exhibited an enhanced promotion to the electrochemical oxidation of Xan and provided an ultrasensitive approach to determine Xan levels, showing potential for precise measurement in pharmaceutical formulations (Bao et al., 2009).

Biomedical Studies

Peripheral Vascular Disease : Xanthinol nicotinate's therapeutic role was explored in cases of inoperable peripheral vascular disease. A notable clinical response was observed, including improved limb temperature, peripheral pulses, skin color, and capillary filling, along with relief in rest and claudication pain (Sidartha et al., 2014). Another study highlighted its use with Heparin and Dextran-40 post-traumatic arterial repair in patients, showing a significant number of patients had reusable limbs post-infusion therapy (Sidartha et al., 2014).

Analytical Techniques for Xanthinol : A liquid chromatography-tandem mass spectrometry method was developed and validated for determining xanthinol in human plasma. This method proved sensitive and rapid, suggesting its potential application in bioequivalence studies of xanthinol nicotinate tablets (Liu et al., 2008). Additionally, capillary isotachophoresis has been used for the determination of xanthinol in drug preparations, indicating its utility in pharmaceutical analysis (Pospísilová et al., 2000).

Biochemical Insights

Xanthine Oxidoreductase Studies : Research on xanthine oxidoreductase (XOR), which catalyzes the conversion of hypoxanthine to xanthine and uric acid, has revealed human diseases related to its dysfunction, known as xanthinuria. This study focused on mutations and chemical modifications of XOR, offering insights into the enzyme's reaction mechanism and potential side effects of XOR inhibitors (Ichida et al., 2012).

Xanthophylls in Microalgae : A comprehensive review of xanthophylls from microalgae discussed their chemical diversity, biosynthetic pathways, and advanced extraction techniques. It also highlighted recent progress in encapsulation techniques for astaxanthin and fucoxanthin, demonstrating the commercial and therapeutic potential of these compounds (Smaoui et al., 2021).

Nutraceutical and Pharmacological Applications

Weight Management : Xanthigen™, a compound containing fucoxanthin and pomegranate seed oil, was studied for its effects on weight, body fat, liver lipids, and blood biochemistry in obese premenopausal women. This study provided evidence of its potential in weight management and treating non-alcoholic fatty liver disease (Abidov et al., 2010).

Pharmacological Profile of Xanthohumol : Xanthohumol, a prenylated flavonoid from hops, has garnered attention for its pharmacological activities. The review summarized its biological effects, pharmacokinetics, and safety, suggesting its potential as a food additive due to its numerous health benefits (Liu et al., 2015).

特性

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFGXPJYDCSWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048255 | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain. | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Xanthinol | |

CAS RN |

2530-97-4 | |

| Record name | Xanthinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

179-180 ºC | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。